molecular formula C8H4ClN5 B13499005 2-Azido-6-chloroquinoxaline

2-Azido-6-chloroquinoxaline

Katalognummer: B13499005
Molekulargewicht: 205.60 g/mol
InChI-Schlüssel: UCIBGURBITZDGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azido-6-chloroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both azido and chloro groups in this compound makes it a versatile compound with unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-6-chloroquinoxaline typically involves the introduction of the azido group into a quinoxaline derivative. One common method is the nucleophilic substitution reaction where a chloroquinoxaline is treated with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azido-6-chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various azido derivatives.

    Reduction: Aminoquinoxalines.

    Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Azido-6-chloroquinoxaline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Azido-6-chloroquinoxaline involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, allowing it to label and track specific biomolecules without interfering with biological processes. In medicinal applications, the compound may inhibit specific enzymes or pathways, leading to its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Azido-6-chloroquinoxaline is unique due to the presence of both azido and chloro groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Eigenschaften

Molekularformel

C8H4ClN5

Molekulargewicht

205.60 g/mol

IUPAC-Name

2-azido-6-chloroquinoxaline

InChI

InChI=1S/C8H4ClN5/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-14-10/h1-4H

InChI-Schlüssel

UCIBGURBITZDGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN=C2C=C1Cl)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.